benzo[c][1,2,5]thiadiazol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone
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Overview
Description
The compound "benzo[c][1,2,5]thiadiazol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone" is a multifaceted molecule that has piqued the interest of researchers across various scientific disciplines. Known for its structural complexity, the compound features a unique fusion of aromatic and heterocyclic components, making it an intriguing subject for synthetic and application-based studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[c][1,2,5]thiadiazol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone typically involves a multi-step process that includes the construction of both the benzo[c][1,2,5]thiadiazole and dihydropyrido[4,3-d]pyrimidine moieties. Common synthetic routes might begin with the formation of the benzo[c][1,2,5]thiadiazole core through cyclization reactions, followed by the assembly of the pyrido[4,3-d]pyrimidine ring under controlled conditions.
Industrial production methods, while less documented, would likely involve optimized, scalable versions of these reactions, employing catalysts and reagents that facilitate higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly affecting the methanone group.
Reduction: Reduction processes might be less common but could involve the transformation of double bonds within the heterocyclic rings.
Substitution: Substitution reactions, especially electrophilic aromatic substitution, are crucial, given the compound's aromatic nature.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Various halides, Lewis acids
Major Products
Depending on the reaction type, major products could include modified aromatic rings, reduced heterocycles, or substituted derivatives retaining the core structure of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a precursor or intermediate for the synthesis of more complex molecules, due to its reactive sites.
Biology
Biological research utilizes this compound for its potential bioactivity, which could be explored for antimicrobial or anticancer properties.
Medicine
In medicine, the compound's unique structure is of interest for drug design and development, possibly as a scaffold for pharmaceuticals.
Industry
Industrially, it could find applications in materials science, particularly in the development of novel polymers or nanomaterials.
Mechanism of Action
The exact mechanism of action of benzo[c][1,2,5]thiadiazol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone would depend on its application. For instance, if used in medicinal chemistry, the compound might interact with specific molecular targets such as enzymes or receptors, affecting biological pathways. In material science, its mechanism might involve physical interactions that contribute to the properties of the materials it helps to create.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole derivatives
Dihydropyrido[4,3-d]pyrimidine analogs
Uniqueness
What sets benzo[c][1,2,5]thiadiazol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone apart is its dual aromatic-heterocyclic structure, which offers a unique combination of reactivity and stability not commonly seen in similar compounds. This duality allows for versatile application across different fields of research and industry.
Overall, this compound is a compound with vast potential and varied applications, making it a compelling subject for continued study and innovation.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5OS/c20-14(9-1-2-12-13(5-9)18-21-17-12)19-4-3-11-10(7-19)6-15-8-16-11/h1-2,5-6,8H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBTYYIFRVKDNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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